molecular formula C8H11BN B3197760 5-Ethyl-2-methylpyridine borane CAS No. 1006873-58-0

5-Ethyl-2-methylpyridine borane

Cat. No.: B3197760
CAS No.: 1006873-58-0
M. Wt: 131.99 g/mol
InChI Key: VPEPQDBAIMZCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methylpyridine borane is an organoboron compound with the empirical formula C8H14BN. It is a derivative of 5-ethyl-2-methylpyridine, a compound known for its applications in organic synthesis. The borane complex is particularly valued for its role as a reducing agent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methylpyridine borane can be synthesized by reacting 5-ethyl-2-methylpyridine with borane (BH3) in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by solvents such as tetrahydrofuran (THF) or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of 5-ethyl-2-methylpyridine with borane in a controlled environment to ensure safety and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-ethyl-2-methylpyridine borane primarily involves its role as a reducing agent. The borane group (BH3) donates electrons to reduce functional groups such as carbonyls and imines. This electron donation facilitates the conversion of these groups into alcohols and amines, respectively . The molecular targets are typically the electrophilic centers in the substrates, and the pathways involve nucleophilic attack by the borane complex .

Comparison with Similar Compounds

Comparison: 5-Ethyl-2-methylpyridine borane is unique due to its enhanced shelf stability and reduced solvolysis rate compared to other amine-borane complexes. This makes it particularly useful in reductive aminations and other reactions where stability is crucial .

Biological Activity

5-Ethyl-2-methylpyridine borane (PEMB) is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in organic synthesis and potential therapeutic applications. This article explores the biological activity of PEMB, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

PEMB is a stable borane complex that exhibits unique reactivity patterns due to the presence of the pyridine moiety. Studies have shown that it maintains stability in various solvents, such as methanol, over extended periods without significant degradation . This stability is crucial for its application in reductive amination reactions and other organic transformations.

The biological activity of PEMB primarily stems from its role as a reducing agent in organic synthesis. Specifically, it facilitates reductive amination processes, which are essential in the formation of amines from carbonyl compounds. This reaction is significant in the synthesis of various biologically active molecules, including pharmaceuticals .

Table 1: Summary of Biological Activities of PEMB

Activity TypeDescriptionReferences
Reductive AminationConverts aldehydes/ketones to amines
Antidiabetic ActivityUsed in synthesizing compounds with antidiabetic properties
Protein InteractionReduces carbonylated proteins, enhancing cellular functions

3. Applications in Medicinal Chemistry

PEMB has been utilized in the synthesis of various compounds with potential therapeutic applications:

  • Antidiabetic Agents : PEMB was employed in the synthesis of 2,4-disubstituted furan derivatives that demonstrated significant α-glucosidase inhibitory activity, making them potential candidates for managing diabetes .
  • Inhibitors of Protein-Protein Interactions : Research has indicated that PEMB can facilitate the synthesis of 2,5-diketopiperazines, which serve as inhibitors for the MDM2-p53 interaction—a critical pathway in cancer biology . The ability to disrupt this interaction suggests therapeutic potential for restoring p53 function in tumors retaining wild-type p53.

Case Study 1: Antidiabetic Activity

A study reported the synthesis of novel 2,4-disubstituted furan derivatives using PEMB as a reducing agent. These derivatives were tested for their ability to inhibit α-glucosidase, showing promising results compared to standard drugs like acarbose . The findings suggest that PEMB not only serves as a synthetic tool but also contributes to the biological efficacy of the resulting compounds.

Case Study 2: Protein Interaction Inhibition

Another research effort focused on designing inhibitors targeting the MDM2-p53 interaction using PEMB-derived compounds. The synthesized 2,5-diketopiperazines exhibited micromolar IC50 values, indicating their potential as effective anticancer agents . This highlights PEMB's versatility in synthesizing biologically active molecules.

5. Conclusion

The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry and therapeutic development. Its role as a reducing agent facilitates the synthesis of various bioactive compounds, particularly those targeting metabolic disorders and cancer pathways. As research continues to explore its applications, PEMB holds promise as a valuable tool in drug discovery and development.

Properties

InChI

InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPQDBAIMZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CCC1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006873-58-0, 1014979-56-6
Record name 5-Ethyl-2-methylpyridine borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Ethyl-2-methylpyridine borane complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-methylpyridine borane
Reactant of Route 2
5-Ethyl-2-methylpyridine borane
Reactant of Route 3
5-Ethyl-2-methylpyridine borane
Reactant of Route 4
5-Ethyl-2-methylpyridine borane
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-methylpyridine borane
Reactant of Route 6
Reactant of Route 6
5-Ethyl-2-methylpyridine borane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.